2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-9-5-11(3)14(6-10(9)2)20(17,18)15-7-13-8-19-12(4)16-13/h5-6,8,15H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMRQKXZMEZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CSC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated reactors and optimized reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the methyl groups on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4,5-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide with structurally related compounds, emphasizing molecular features and physicochemical properties.
Key Observations:
Structural Complexity :
- The target compound exhibits moderate complexity compared to Tolvaptan , which contains a bis-thiazole-urea core fused to a benzazepine ring. The sulfonamide group in the target compound may confer distinct hydrogen-bonding interactions compared to Tolvaptan’s urea moiety.
- The trimethylbenzene sulfonamide scaffold contrasts with the isoxazole-carboxylic acid in [368870-05-7] , suggesting divergent solubility and acidity profiles.
Tolvaptan’s bis-thiazole-urea structure enables dual interactions with vasopressin receptors, while the target compound’s single thiazole may limit multi-target engagement.
Physicochemical Properties :
- The molecular weight of the target compound (310.43 g/mol) is lower than Tolvaptan’s (448.94 g/mol) , which may improve bioavailability under Lipinski’s rule of five.
- The melting point of [368870-05-7] (166–167°C) suggests higher crystallinity than the target compound, though data for the latter are unavailable.
Biological Relevance: Thiazole-containing compounds like Tolvaptan and (2-methyl-1,3-thiazol-4-yl)methanol are associated with antimicrobial, antiviral, and receptor-antagonist activities. The target compound’s sulfonamide-thiazole hybrid structure positions it as a candidate for similar applications, though empirical validation is required.
Biological Activity
2,4,5-Trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N4OS |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | 2-methyl-4-[...]-thiazole |
| InChI Key | QOLFEMUCNGNXJT-UHFFFAOYSA-N |
The synthesis of this compound typically involves multi-step organic reactions, starting from a pyrimidine core and incorporating thiazole and sulfonamide functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
The mechanism of action is believed to involve the compound's interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The thiazole moiety is known to enhance antimicrobial properties by interfering with bacterial folate synthesis pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. Specific studies have indicated that the compound can inhibit tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for cancer therapy.
Case Studies
- Antibacterial Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli as low as 10 µg/mL.
- Anticancer Effects : Another research article highlighted that this compound reduced cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment . The study suggested that the compound activates caspase-dependent apoptosis pathways.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits dose-dependent activity against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 50 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 40 | Cell cycle arrest |
| A549 (Lung Cancer) | 60 | Inhibition of proliferation |
In Vivo Studies
In vivo studies using murine models have shown promising results where administration of the compound led to significant tumor reduction compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
